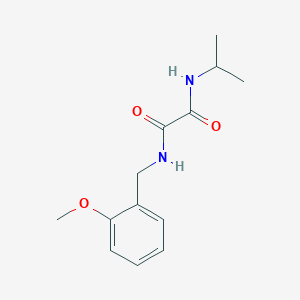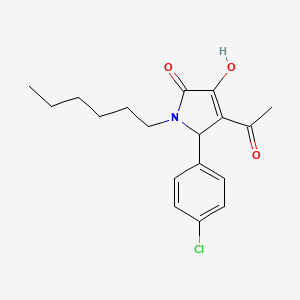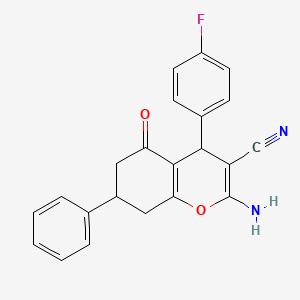
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate, also known as BMS-794833, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It has been found to have potential therapeutic applications in cancer treatment, particularly in the inhibition of tumor growth and metastasis.
作用機序
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate inhibits c-Met, a receptor tyrosine kinase that is overexpressed in many types of cancer. Binding of c-Met to its ligand, hepatocyte growth factor (HGF), leads to activation of downstream signaling pathways that promote cell proliferation, survival, and migration. 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate binds to the c-Met receptor and prevents HGF from binding, thereby inhibiting downstream signaling pathways and leading to decreased cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting c-Met phosphorylation and downstream signaling pathways, 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate has been found to induce apoptosis, inhibit angiogenesis, and enhance the anti-tumor immune response. These effects contribute to the anti-tumor activity of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate.
実験室実験の利点と制限
One advantage of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate is its specificity for c-Met, which reduces the risk of off-target effects. Another advantage is its ability to inhibit tumor growth and metastasis in preclinical models of cancer. However, one limitation of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate.
将来の方向性
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate. One direction is the development of more potent and selective c-Met inhibitors. Another direction is the investigation of combination therapies that include 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate and other anti-cancer agents. Additionally, further studies are needed to determine the optimal patient population and dosing regimen for 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate in clinical trials. Finally, the role of c-Met inhibition in other diseases, such as fibrosis and inflammatory disorders, should be explored.
合成法
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate involves the reaction of 1-benzylpiperazine with 4-biphenylcarboxylic acid chloride in the presence of a base to form the intermediate 1-(4-biphenylylcarbonyl)-4-benzylpiperazine. This intermediate is then reacted with 3-methylbenzylamine in the presence of a base to form the final product, 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate.
科学的研究の応用
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate has been extensively studied in preclinical models of cancer. In vitro studies have shown that 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate inhibits c-Met phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and migration in various cancer cell lines. In vivo studies have demonstrated that 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate inhibits tumor growth and metastasis in mouse models of lung, breast, and pancreatic cancer.
特性
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O.C2H2O4/c1-20-6-5-7-21(18-20)19-26-14-16-27(17-15-26)25(28)24-12-10-23(11-13-24)22-8-3-2-4-9-22;3-1(4)2(5)6/h2-13,18H,14-17,19H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBRTFJJKCAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine](/img/structure/B5197614.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)
![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)

![2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)

![4-(1H-benzimidazol-2-ylthio)-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5197668.png)

![methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5197694.png)

![1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)
![N-(1-{1-[4-(4-chlorophenyl)butanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5197723.png)
